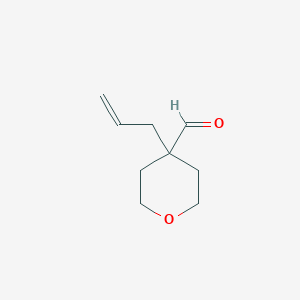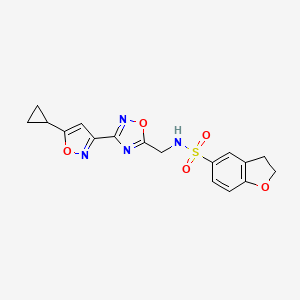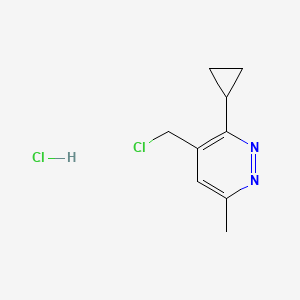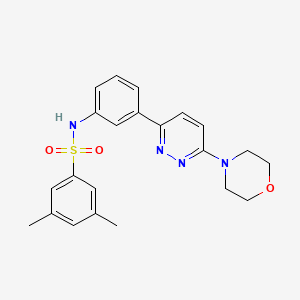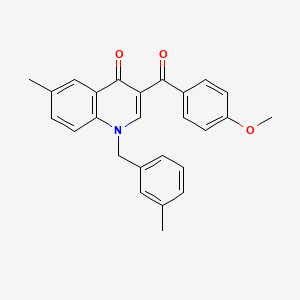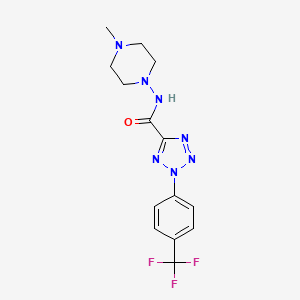
N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16F3N7O and its molecular weight is 355.325. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Applications
The compound N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as N-(4-methylpiperazin-1-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide, is a molecule that includes several functional groups which are significant in medicinal chemistry. The presence of a tetrazole ring, a trifluoromethyl group, and a piperazine moiety suggests a variety of potential applications, particularly in the pharmaceutical industry.
Pharmaceutical Research: The trifluoromethyl group is known for its importance in pharmaceuticals . It can increase the lipophilicity of a molecule, which often leads to improved drug absorption and metabolic stability. The tetrazole ring is a bioisostere for the carboxyl group and can be found in many drug molecules, where it can improve binding affinity and selectivity.
Agrochemical Development: In agrochemicals, the trifluoromethyl group can enhance the biological activity of compounds . It is possible that the compound could be investigated for its potential use in new herbicides or pesticides.
Material Science: The unique properties of the trifluoromethyl group can be exploited in material science, particularly in the development of advanced polymers and coatings .
Radical Trifluoromethylation: This compound could serve as a precursor or an intermediate in radical trifluoromethylation reactions, which are valuable in synthesizing fluorinated compounds with enhanced chemical and thermal stability .
Medicinal Chemistry Synthons: The compound’s structural features make it a potential synthon in the construction of fluorinated pharmacons, which are increasingly important in medicinal chemistry .
Chemical Properties Research: The piperazine moiety and the tetrazole ring offer a range of possibilities for studying chemical interactions and properties, such as hydrogen bonding and electronic effects, which are crucial in the design of new molecules .
Toxicity and Safety Studies: Given its complex structure, this compound could be used in studies to understand the toxicity and safety profiles of similar molecular frameworks in drug development .
Custom Synthesis: The compound may be used in custom synthesis services, where it can be tailored to meet the specific needs of researchers working on novel drug discovery projects .
Propiedades
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7O/c1-22-6-8-23(9-7-22)20-13(25)12-18-21-24(19-12)11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZXECSHMBIZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

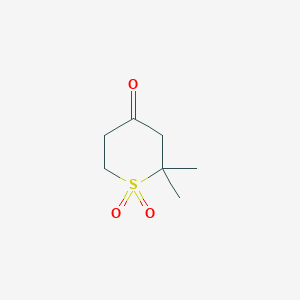
![2,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2939139.png)
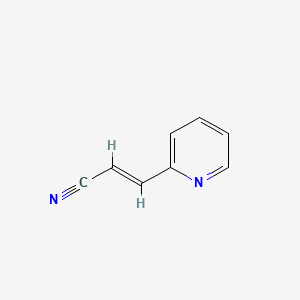
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2939143.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939144.png)
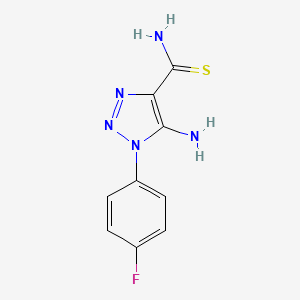
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)
![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)
